(E)-2-Butenyl-4-methyl-threonine

Description

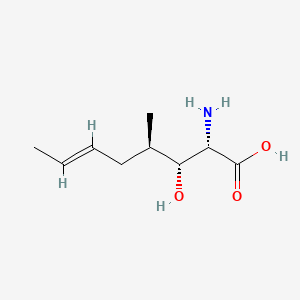

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,2S,3R,4R)-2-amino-3-hydroxy-4-methyloct-6-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-3-4-5-6(2)8(11)7(10)9(12)13/h3-4,6-8,11H,5,10H2,1-2H3,(H,12,13)/b4-3+/t6-,7+,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPALEGQGCGCFCX-FIWMUJSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C[C@@H](C)[C@H]([C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701197219 | |

| Record name | 2-Amino-4-(2E)-2-buten-1-yl-2,4,5-trideoxy-L-xylonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81135-57-1 | |

| Record name | 2-Amino-4-(2E)-2-buten-1-yl-2,4,5-trideoxy-L-xylonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81135-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenyl-4-methylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081135571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(2E)-2-buten-1-yl-2,4,5-trideoxy-L-xylonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((E)-2-BUTENYL)-4-METHYL-L-THREONINE, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46DWS7A8NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biosynthesis of (E)-2-Butenyl-4-methyl-threonine in Tolypocladium inflatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Butenyl-4-methyl-threonine (Bmt) is a non-proteinogenic amino acid crucial for the biosynthesis of cyclosporin A, a widely used immunosuppressant produced by the fungus Tolypocladium inflatum. The production of this unusual amino acid is a key step in the overall synthesis of cyclosporin A and involves a dedicated polyketide synthase (PKS) pathway. This technical guide provides a comprehensive overview of the biosynthesis of Bmt, detailing the genetic basis, enzymatic steps, and experimental methodologies used to elucidate this pathway. The information presented is intended to support further research and potential bioengineering efforts to enhance cyclosporin A production.

Introduction

Cyclosporin A, a cyclic undecapeptide, has revolutionized organ transplantation and the treatment of autoimmune diseases. Its unique structure, which includes several non-proteinogenic amino acids, is assembled by a large non-ribosomal peptide synthetase (NRPS), SimA.[1][2] One of these unusual precursors is (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), the biosynthesis of which is a fascinating example of fungal secondary metabolism.[1][2] Understanding the intricacies of the Bmt biosynthetic pathway is critical for efforts aimed at improving cyclosporin A titers through metabolic engineering.

The biosynthesis of Bmt in Tolypocladium inflatum is governed by a cluster of genes co-localized with the simA gene.[1][2] This pathway utilizes a type I polyketide synthase (PKS) and several modifying enzymes to construct the C9 backbone of Bmt from simple metabolic precursors.[1][2] This guide will delve into the key enzymes, their functions, and the experimental approaches that have been instrumental in characterizing this vital biosynthetic route.

The Bmt Biosynthetic Pathway

The biosynthesis of Bmt is a multi-step process involving three key enzymes encoded by the cyclosporin gene cluster: SimG , a polyketide synthase; SimI , a putative oxidoreductase; and SimJ , a putative aminotransferase.[1][2] The proposed pathway begins with the assembly of a polyketide chain by SimG, followed by modifications by SimI and SimJ to yield the final Bmt molecule.

Key Enzymes and Their Functions

| Enzyme | Gene | Type | Proposed Function |

| SimG | simG | Polyketide Synthase (PKS) | Catalyzes the synthesis of the C9 polyketide backbone of Bmt, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, from acetyl-CoA, malonyl-CoA, and S-adenosylmethionine (for methylation). |

| SimI | simI | Oxidoreductase (Cytochrome P450) | Believed to catalyze the oxidation of the polyketide intermediate. |

| SimJ | simJ | Aminotransferase | Catalyzes the final step of transamination to produce Bmt. |

Biosynthetic Scheme

The proposed biosynthetic pathway for Bmt is as follows:

-

Polyketide Chain Assembly (SimG): The iterative type I PKS, SimG, initiates the synthesis by utilizing acetyl-CoA as a starter unit and malonyl-CoA for chain extension. A crucial methylation step, using S-adenosylmethionine (SAM) as the methyl donor, occurs on the enzyme-bound intermediate, 3-oxo-4-hexenoic acid. The final product released from SimG is the C9 backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.

-

Oxidation (SimI): The intermediate, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is then likely oxidized by the cytochrome P450 enzyme, SimI. The exact nature of this oxidation is not yet fully elucidated but is a necessary step before amination.

-

Transamination (SimJ): The final step is the introduction of an amino group, catalyzed by the aminotransferase SimJ, to yield this compound.

Quantitative Data

| Strain | Relevant Genotype | Bmt Production | Cyclosporin A Production | Reference |

| Wild-Type | simG+, simI+, simJ+ | Yes | Yes | [1][2] |

| ΔsimG | simG deleted | No | No (restored by Bmt feeding) | [1][2] |

| ΔsimI | simI deleted | No | No (restored by Bmt feeding) | [1][2] |

| ΔsimJ | simJ deleted | No | No (restored by Bmt feeding) | [1][2] |

| ΔsimA | simA deleted | Accumulates Bmt | No | [1][2] |

Experimental Protocols

The elucidation of the Bmt biosynthetic pathway has relied on a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

Gene Deletion via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes the generation of gene knockout mutants in T. inflatum to study the function of the sim genes.

Materials:

-

T. inflatum wild-type strain

-

Agrobacterium tumefaciens strain (e.g., AGL1)

-

Binary vector (e.g., pDHt-SK-Bar)

-

Restriction enzymes

-

PCR reagents and primers for flanking regions of the target gene

-

Minimal medium (MM) and Induction medium (IM) for A. tumefaciens

-

Potato Dextrose Agar (PDA) for T. inflatum

-

Hygromycin B or other appropriate selection agent

-

Spectinomycin

Procedure:

-

Constructing the Deletion Vector:

-

Amplify the ~1.5 kb 5' and 3' flanking regions of the target gene from T. inflatum genomic DNA using high-fidelity PCR.

-

Digest the flanking regions and the binary vector with appropriate restriction enzymes.

-

Ligate the 5' and 3' flanking regions into the binary vector, flanking a selection marker gene (e.g., hygromycin B resistance).

-

Transform the resulting deletion construct into E. coli for plasmid propagation and sequence verify the construct.

-

Transform the verified plasmid into A. tumefaciens.

-

-

Fungal and Bacterial Preparation:

-

Grow T. inflatum on PDA plates to obtain fresh spores. Harvest spores in sterile water to a concentration of 10^7 spores/mL.

-

Grow A. tumefaciens carrying the deletion vector in MM with appropriate antibiotics at 28°C until an OD600 of 0.6-0.8 is reached.

-

Pellet the A. tumefaciens cells and resuspend in IM to an OD600 of 0.8-1.0. Incubate at 28°C for 6 hours to induce virulence genes.

-

-

Co-cultivation:

-

Mix 100 µL of the T. inflatum spore suspension with 100 µL of the induced A. tumefaciens culture.

-

Spread the mixture onto a cellophane membrane placed on a plate containing IM agar.

-

Co-cultivate at 25°C for 48 hours in the dark.

-

-

Selection of Transformants:

-

Transfer the cellophane membrane to a PDA plate containing the selection agent (e.g., 100 µg/mL hygromycin B) and an antibiotic to inhibit A. tumefaciens growth (e.g., 200 µg/mL spectinomycin).

-

Incubate at 25°C until resistant colonies appear.

-

-

Verification of Mutants:

-

Isolate single spores from the resistant colonies.

-

Confirm gene deletion by PCR using primers flanking the target gene and internal to the selection marker.

-

Further verify the absence of gene expression in the mutant by RT-PCR.

-

Analysis of Bmt and Cyclosporin A Production

Materials:

-

Wild-type and mutant T. inflatum strains

-

Cyclosporin-inducing medium (e.g., fructose-based medium)

-

Ethyl acetate

-

Methanol

-

LC-MS/MS system

Procedure:

-

Fungal Cultivation:

-

Inoculate the fungal strains into the cyclosporin-inducing liquid medium.

-

Incubate for 10-14 days with shaking at 25°C.

-

-

Extraction:

-

Harvest the mycelia by filtration.

-

Lyophilize and weigh the dried mycelia.

-

Extract the mycelia with ethyl acetate.

-

Evaporate the solvent to obtain a crude extract.

-

-

LC-MS/MS Analysis:

-

Dissolve the crude extract in methanol.

-

Analyze the samples by LC-MS/MS.

-

For Bmt, monitor for the [M+H]⁺ ion at m/z 188.1288.

-

For Cyclosporin A, monitor for the appropriate [M+H]⁺ or [M+Na]⁺ ion (e.g., m/z 1202.8 for the protonated form).

-

Quantify by comparing peak areas to a standard curve of purified compounds, if available, or perform relative quantification against the wild-type.

-

Signaling Pathways and Logical Relationships

The expression of the cyclosporin gene cluster, including the genes for Bmt biosynthesis, is regulated by the transcription factor SimL.[1][2] Deletion of simL results in the loss of both Bmt and cyclosporin A production, indicating its role as a positive regulator of the entire pathway.

Conclusion

The biosynthesis of this compound in Tolypocladium inflatum is a well-defined pathway involving a polyketide synthase and subsequent modifying enzymes. The genetic and biochemical characterization of this pathway has been made possible through targeted gene deletion and advanced analytical techniques. While the overall pathway is understood, further research into the specific kinetics and reaction mechanisms of the individual enzymes, particularly through in vitro reconstitution, would provide a more complete picture. This knowledge will be invaluable for the rational design of metabolic engineering strategies to enhance the production of the life-saving drug, cyclosporin A.

References

An In-Depth Technical Guide to the Polyketide Pathway for (E)-2-Butenyl-4-methyl-threonine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Butenyl-4-methyl-threonine (Bmt) is an unusual, non-proteinogenic amino acid that constitutes a key component of the immunosuppressive drug Cyclosporin A. The unique structure of Bmt, particularly its C9 backbone, is biosynthesized through a fascinating and complex polyketide pathway. This technical guide provides a comprehensive overview of the enzymatic machinery and biochemical transformations involved in the synthesis of the Bmt precursor, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, orchestrated by a Type I polyketide synthase (PKS). This document is intended to serve as a detailed resource for researchers in natural product biosynthesis, enzymology, and drug development.

The Polyketide Synthase Pathway for Bmt Precursor Synthesis

The biosynthesis of the C9 backbone of Bmt is a multi-step process catalyzed by the Bmt polyketide synthase, a large, multi-domain enzyme. The synthesis begins with the loading of a starter unit, acetyl-CoA, and proceeds through successive elongation steps using malonyl-CoA as the extender unit. A critical methylation event, utilizing S-adenosylmethionine (SAM), occurs on an enzyme-bound intermediate. The final product of this PKS assembly line is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, which is then released from the enzyme as a coenzyme A thioester for subsequent tailoring into the final Bmt amino acid.[1][2]

The overall reaction catalyzed by the Bmt polyketide synthase can be summarized as follows:

Acetyl-CoA + 2 Malonyl-CoA + SAM + NADPH + H+ → 3(R)-hydroxy-4(R)-methyl-6(E)-octenoyl-CoA + 2 CO2 + S-adenosylhomocysteine + NADP+ + CoA

Key Intermediates and Transformations

-

Initiation: The synthesis starts with the loading of an acetyl group from acetyl-CoA onto the PKS.

-

Elongation Cycles: Two rounds of chain elongation occur through the decarboxylative condensation of malonyl-CoA.

-

Methylation: A crucial methylation step introduces a methyl group from SAM onto the enzyme-bound intermediate, 3-oxo-4-hexenoic acid.[2] This step is catalyzed by a dedicated methyltransferase (MT) domain within the PKS.

-

Reductive Processing: A series of reductive steps, including ketoreduction, dehydration, and enoylreduction, are catalyzed by the corresponding ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains to form the final stereochemistry of the polyketide backbone.

-

Release: The completed C9 backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is released from the acyl carrier protein (ACP) domain of the PKS as a CoA thioester.[1]

Quantitative Data

While specific kinetic parameters such as Km and kcat for the Bmt polyketide synthase are not extensively reported in the literature, optimal conditions for in vitro activity have been determined. Additionally, fermentation studies on Cyclosporin A provide insights into the overall productivity of the pathway.

Table 1: Optimal Conditions for In Vitro Bmt Polyketide Synthase Activity

| Parameter | Optimal Value | Reference |

| Acetyl-CoA Concentration | 200 µM | [1] |

| Malonyl-CoA Concentration | 150 µM | [1] |

| S-adenosylmethionine (SAM) | 200 µM | [1] |

| pH | ~7.0 | [1] |

| Temperature | 35°C | [1] |

Table 2: Representative Cyclosporin A Fermentation Yields

| Fungal Strain | Fermentation Type | Key Parameters | Cyclosporin A Yield | Reference |

| Tolypocladium inflatum IMET 43 899 | Submerged Fermentation | 11 days, 24-25°C, 180 rpm | 1100 mg/L | |

| Tolypocladium inflatum F605 | 5L Fermentor | 14 days, aeration, stirring | 3150 mg/L | |

| Tolypocladium inflatum MTCC 557 | Solid State Fermentation | Optimized medium with glycerol, ammonium sulfate, L-valine, L-leucine | 8166 mg/kg |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the Bmt precursor are not exhaustively documented in single sources. The following sections provide a composite of methodologies based on published literature for the in vitro analysis of polyketide synthases.

Protocol 1: In Vitro Assay for Bmt Polyketide Synthase Activity

This protocol is adapted from the methods described for the characterization of the Bmt PKS.[1][2]

1. Enzyme Preparation:

- Obtain enriched enzyme fractions from Tolypocladium inflatum through methods such as ammonium sulfate precipitation and size-exclusion chromatography. (Detailed protocol for enrichment is not available in the cited literature).

2. Reaction Mixture:

- Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

- To the buffer, add the following components to their final optimal concentrations:

- Acetyl-CoA: 200 µM

- Malonyl-CoA: 150 µM

- S-adenosylmethionine (SAM): 200 µM

- NADPH: 1 mM (as a source of reducing equivalents)

- It is recommended to use radiolabeled precursors (e.g., [1-14C]acetyl-CoA or [methyl-3H]SAM) for sensitive detection of products.

3. Reaction Incubation:

- Initiate the reaction by adding the enriched enzyme fraction to the reaction mixture.

- Incubate the reaction at 35°C for a defined period (e.g., 1-4 hours).

4. Product Extraction and Analysis:

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

- Extract the polyketide products into the organic phase.

- Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

- Analyze the products by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or mass spectrometer. A C18 reverse-phase column is typically used with a gradient of acetonitrile in water containing a small amount of acid (e.g., 0.1% formic acid).

Protocol 2: Heterologous Expression and Purification of a Fungal Type I PKS (General Protocol)

As a specific protocol for the Bmt PKS is not available, this general procedure for expressing and purifying large fungal PKSs in a host like Aspergillus oryzae or Saccharomyces cerevisiae can be adapted.

1. Gene Cloning and Vector Construction:

- Synthesize the codon-optimized gene for the Bmt polyketide synthase (SimG from Tolypocladium inflatum).

- Clone the gene into a suitable fungal expression vector under the control of a strong, inducible promoter (e.g., the α-amylase promoter for A. oryzae).

- Incorporate an affinity tag (e.g., a His-tag or Strep-tag) at the N- or C-terminus for purification.

2. Host Transformation and Expression:

- Transform the expression vector into the chosen fungal host using established protocols (e.g., protoplast transformation).

- Select positive transformants and cultivate them in an appropriate medium.

- Induce protein expression according to the promoter system used.

3. Cell Lysis and Protein Purification:

- Harvest the fungal mycelia and lyse the cells (e.g., by grinding in liquid nitrogen or using a bead beater) in a suitable lysis buffer containing protease inhibitors.

- Clarify the lysate by centrifugation.

- Purify the PKS from the soluble fraction using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins).

- Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

4. Protein Characterization:

- Confirm the size and purity of the recombinant PKS by SDS-PAGE.

- Verify the identity of the protein by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

- Perform in vitro activity assays as described in Protocol 1 to confirm the functionality of the purified enzyme.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and workflows in the synthesis of the Bmt precursor.

Caption: Biosynthetic pathway for 3(R)-hydroxy-4(R)-methyl-6(E)-octenoyl-CoA.

Caption: General experimental workflow for PKS expression and in vitro assay.

Conclusion

The polyketide pathway for the synthesis of the Bmt precursor is a testament to the intricate and elegant machinery of natural product biosynthesis. While significant progress has been made in elucidating the key steps and intermediates, a complete understanding of the enzyme kinetics and regulatory mechanisms of the Bmt polyketide synthase remains an area for further investigation. The information and protocols provided in this guide are intended to facilitate future research into this important biosynthetic pathway, with the ultimate goal of enabling the engineered production of novel cyclosporin analogs and other valuable bioactive compounds.

References

- 1. The Genome of Tolypocladium inflatum: Evolution, Organization, and Expression of the Cyclosporin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous expression, purification, reconstitution and kinetic analysis of an extended type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of the (E)-2-Butenyl-4-methyl-threonine Side Chain

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The amino acid (E)-2-Butenyl-4-methyl-threonine is a non-standard, likely synthetic, amino acid. The following guide is based on inferred properties from its constituent chemical groups and analogs among the 20 proteinogenic amino acids. All quantitative data are estimations and would require experimental verification.

Introduction: Defining the Structure

This compound is a non-proteinogenic amino acid. For the purpose of this guide, we will assume its structure based on a threonine core, which contains an alpha-amino group, an alpha-carboxyl group, and a hydroxyl group on the beta-carbon. The side chain is an (E)-2-butenyl group with a methyl substituent at the fourth carbon, giving the side chain the systematic name (E)-4-methylpent-2-en-2-yl.

The side chain, therefore, possesses several key features that dictate its chemical personality:

-

A secondary hydroxyl (-OH) group , contributing polarity and reactivity.

-

An (E)-alkene (trans double bond) , which introduces conformational rigidity and a site for specific chemical reactions.

-

A branched alkyl component , which adds hydrophobicity and steric bulk.

This unique combination suggests a side chain with a blend of polar and nonpolar characteristics, capable of participating in a diverse range of chemical interactions.

Predicted Physicochemical Properties

The chemical behavior of the this compound side chain can be predicted by dissecting the contributions of its functional groups.

The side chain exhibits amphipathic character. The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. In contrast, the (E)-4-methylpent-2-enyl moiety is nonpolar and will prefer to be shielded from aqueous environments. Overall, the hydrophobicity is expected to be greater than that of threonine but less than that of purely aliphatic side chains like leucine or isoleucine. The presence of the double bond makes it slightly more polarizable than a saturated equivalent.

The ionizable groups are the alpha-carboxyl group, the alpha-amino group, and the side chain hydroxyl group.

-

α-Carboxyl Group (pKa₁): Estimated to be around 2.1 - 2.5, typical for amino acids.

-

α-Amino Group (pKa₂): Estimated to be around 9.1 - 9.8.

-

Side Chain Hydroxyl Group (pKaᵣ): The hydroxyl group is a very weak acid. Similar to threonine (pKa ~13.6), it is not expected to deprotonate under normal physiological conditions (pH ~7.4). The electron-donating nature of the alkyl chain would likely make it even less acidic than the hydroxyl group in threonine.

The side chain's reactivity is governed by its two primary functional groups: the hydroxyl and the alkene.

-

Hydroxyl Group Reactivity:

-

Phosphorylation: The hydroxyl group serves as a potential target for protein kinases, allowing for post-translational modification that can introduce a negative charge and modulate protein function.

-

Glycosylation: It can act as an attachment point for carbohydrate moieties in O-linked glycosylation.

-

Esterification and Etherification: The hydroxyl group can react with carboxylic acids or other alcohols under appropriate conditions.

-

Oxidation: The secondary alcohol can be oxidized to a ketone.

-

-

Alkene Group Reactivity:

-

Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles. This includes reactions like halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl).

-

Reduction: The double bond can be hydrogenated to the corresponding saturated alkyl side chain using catalysts like palladium on carbon (Pd/C).

-

Oxidation: Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the double bond, breaking the side chain. Milder reagents like peroxy acids can form an epoxide.

-

Radical Reactions: The allylic position (the carbon adjacent to the double bond) is susceptible to radical-mediated reactions.

-

Quantitative Data Summary

The following table summarizes the estimated physicochemical properties of this compound in comparison to structurally related standard amino acids.

| Property | This compound (Estimated) | L-Threonine (Experimental) | L-Isoleucine (Experimental) |

| Formula Weight (Side Chain) | 99.17 g/mol | 45.06 g/mol | 57.11 g/mol |

| pKa (α-COOH) | ~2.3 | 2.09 | 2.36 |

| pKa (α-NH₃⁺) | ~9.4 | 9.10 | 9.60 |

| pKa (Side Chain) | >13.6 | ~13.6 | N/A |

| Hydropathy Index (Kyte-Doolittle) | ~1.0 to 2.5 (Moderately Hydrophobic) | -0.7 (Hydrophilic) | 4.5 (Very Hydrophobic) |

Experimental Protocols

Characterizing a novel amino acid like this compound would require a systematic experimental approach.

-

Objective: To chemically synthesize the novel amino acid.

-

Methodology (Example: Asymmetric Aldol Addition):

-

Start with a protected glycine equivalent.

-

Deprotonate to form an enolate.

-

React the enolate with (E)-4-methylpent-2-enal via an asymmetric aldol addition to set the desired stereochemistry at the α and β carbons.

-

The resulting aldol product would contain the complete carbon skeleton.

-

Deprotect the amino and carboxyl groups to yield the final amino acid.

-

-

Purification:

-

Use ion-exchange chromatography to separate the synthesized amino acid from reactants and byproducts based on its charge.

-

Further purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm purity via analytical HPLC and mass spectrometry.

-

-

Objective: To verify the covalent structure and stereochemistry.

-

Methodology:

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-TOF) to determine the exact molecular weight and confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and connectivity of protons. The coupling constants across the double bond will confirm the (E)-stereochemistry.

-

¹³C NMR: To identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC): To establish the complete bonding network of the molecule.

-

-

-

Objective: To experimentally measure the pKa values of the ionizable groups.

-

Methodology (Potentiometric Titration):

-

Dissolve a precise amount of the purified amino acid in deionized water.

-

Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), measuring the pH after each addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

-

-

Objective: To quantify the hydrophobicity of the side chain.

-

Methodology (RP-HPLC Retention Time):

-

Analyze a mixture of standard amino acids and the novel amino acid on a C18 reverse-phase HPLC column.

-

Use a gradient of an organic solvent (e.g., acetonitrile) in water.

-

More hydrophobic amino acids will have longer retention times as they interact more strongly with the nonpolar stationary phase.

-

Compare the retention time of this compound to those of the standard amino acids to place it on a hydrophobicity scale.

-

Visualizations: Pathways and Workflows

Caption: Hypothetical phosphorylation of a peptide containing the novel amino acid.

Caption: Experimental workflow for the characterization of the novel amino acid.

Caption: Relationship between structural features and chemical properties.

An In-depth Technical Guide to the Stereochemistry of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Stereochemistry

The systematic name for Bmt is (2S,3R,4R)-2-amino-3-hydroxy-4-methyl-6-octenoic acid. The stereochemistry is defined by three chiral centers and one double bond:

-

C2 (α-carbon): (S)-configuration, corresponding to the L-configuration of the amino acid.

-

C3 (β-carbon): (R)-configuration, as found in L-threonine.

-

C4: (R)-configuration, bearing a methyl group and the butenyl side chain.

-

C6-C7 Double Bond: (E)-configuration (trans).

Biosynthesis of Bmt

Bmt is not synthesized by ribosomal machinery but is instead the product of a specialized biosynthetic pathway involving a polyketide synthase (PKS) and subsequent modifying enzymes. The primary producer of Cyclosporin A, and therefore Bmt, is the fungus Tolypocladium inflatum. The biosynthesis can be broadly divided into two major phases: the formation of the C9 polyketide backbone and its subsequent conversion to the final amino acid.

Phase 1: Polyketide Backbone Synthesis

The C9 backbone of Bmt, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is assembled by a dedicated Bmt polyketide synthase.[1][2] This enzyme catalyzes a series of condensation and modification reactions using simple building blocks.

The key substrates and their roles are summarized below:

| Substrate | Role in Biosynthesis |

| Acetyl-CoA | Starter unit for the polyketide chain |

| Malonyl-CoA | Extender unit for chain elongation |

| S-adenosylmethionine (SAM) | Methyl group donor for the C4 position |

| NADPH | Reducing agent for keto group reduction |

The enzymatic process on the Bmt polyketide synthase is highly controlled to establish the correct stereochemistry of the final product.

Phase 2: Conversion to Bmt

Recent studies have elucidated the likely enzymatic steps that convert the polyketide precursor into the final amino acid. This phase involves a cytochrome P450 monooxygenase and an aminotransferase.[3]

The proposed sequence is as follows:

-

The PKS product, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is released as a coenzyme A thioester.[2]

-

A cytochrome P450, identified as SimI in the biosynthetic gene cluster, is proposed to hydroxylate the precursor at the C2 position.

-

An aminotransferase, SimJ, then catalyzes the addition of an amino group at the C2 position, yielding the final (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine.[3]

Quantitative Data

While specific optical rotation and enantiomeric/diastereomeric excess values for isolated Bmt are not available in the reviewed literature, quantitative data for the optimal activity of the Bmt polyketide synthase have been reported.[2]

| Parameter | Optimal Value |

| pH | ~7.0 |

| Temperature | 35°C |

| Acetyl-CoA Concentration | 200 µM |

| Malonyl-CoA Concentration | 150 µM |

| S-adenosylmethionine Conc. | 200 µM |

Experimental Protocols

The following is a summarized protocol for the in vitro enzymatic synthesis and analysis of the Bmt precursor, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, based on published methods.[2]

Preparation of Cell-Free Extract

-

Mycelia of Tolypocladium inflatum are harvested and washed.

-

The mycelia are suspended in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

-

Cells are disrupted by methods such as sonication or French press.

-

The lysate is centrifuged to remove cell debris, yielding a cell-free extract.

In Vitro Assay for Bmt Polyketide Synthase Activity

-

The reaction mixture is prepared containing the cell-free extract, acetyl-CoA, malonyl-CoA, S-adenosylmethionine, and NADPH in a buffered solution.

-

The reaction is incubated at 35°C for a defined period.

-

The reaction is quenched, and the products are extracted using an organic solvent (e.g., ethyl acetate).

-

The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Biosynthetic Pathway of the Bmt Precursor

References

- 1. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A: enzymatic analysis of the reaction sequence including identification of the methylation precursor in a polyketide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclosporine Biosynthesis in Tolypocladium inflatum Benefits Fungal Adaptation to the Environment - PMC [pmc.ncbi.nlm.nih.gov]

(E)-2-Butenyl-4-methyl-threonine: A Technical Guide to a Unique Non-Proteinogenic Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Butenyl-4-methyl-threonine, formally known as (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), is a structurally complex non-proteinogenic amino acid. It is a critical constituent of the potent immunosuppressive cyclic nonapeptide, cyclosporin A, produced by the fungus Tolypocladium inflatum. The unique side chain of Bmt plays a crucial role in the pharmacological activity of cyclosporin A. This technical guide provides a comprehensive overview of the biosynthesis of Bmt via a polyketide synthase pathway, explores potential synthetic strategies, and discusses its known biological context. While the independent biological activity of isolated Bmt remains largely uncharacterized, this document aims to consolidate the existing knowledge to facilitate further research and application in drug discovery and synthetic biology.

Introduction

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-coding amino acids. They represent a vast and diverse group of molecules with significant potential in drug discovery and development. The incorporation of NPAAs into peptides can enhance their stability, potency, and pharmacokinetic properties. This compound (Bmt) is a prime example of an NPAA with significant biological relevance due to its presence in the blockbuster immunosuppressant, cyclosporin A. Understanding the synthesis and biological implications of Bmt is crucial for the development of novel cyclosporin analogs and other peptide-based therapeutics.

Biosynthesis of this compound (Bmt)

The biosynthesis of Bmt is a complex enzymatic process carried out by a Type I polyketide synthase (PKS) known as Bmt polyketide synthase.[1][2] This multi-domain enzyme catalyzes the assembly of the Bmt backbone from simple precursors.

Precursors and Enzymatic Machinery

The biosynthesis of the C9 backbone of Bmt utilizes the following precursors:

-

Starter unit: Acetyl-CoA

-

Extender unit: Malonyl-CoA

-

Methyl group donor: S-adenosylmethionine (SAM)

-

Reducing agent: NADPH[1]

The core enzyme, Bmt polyketide synthase , is a modular enzyme that catalyzes the entire biosynthetic cascade.

Quantitative Data for Bmt Polyketide Synthase Activity

The optimal conditions for the in vitro activity of Bmt polyketide synthase have been determined, providing a baseline for enzymatic assays and synthetic biology applications.[2]

| Parameter | Optimal Value |

| pH | ~7.0 |

| Temperature | 35°C |

| Acetyl-CoA Concentration | 200 µM |

| Malonyl-CoA Concentration | 150 µM |

| S-adenosylmethionine (SAM) Concentration | 200 µM |

Biosynthetic Pathway

The biosynthesis of the Bmt backbone proceeds through a series of condensation, reduction, and methylation steps, all occurring while the intermediates are covalently attached to the acyl carrier protein (ACP) domain of the synthase. A key intermediate in this pathway is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.[2]

Chemical Synthesis Approaches

While the biosynthesis of Bmt is well-elucidated, its chemical synthesis is not extensively documented. However, strategies for the stereoselective synthesis of related β-hydroxy-α-amino acids can provide a framework for a plausible synthetic route.

General Strategy: Aldol Reaction

A common and effective method for the synthesis of β-hydroxy-α-amino acids involves an asymmetric aldol reaction.[3][4] This approach typically utilizes a chiral glycine enolate equivalent that reacts with an appropriate aldehyde to establish the two vicinal stereocenters.

Experimental Protocol: Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction

A representative protocol for the synthesis of syn-β-hydroxy-α-amino acids involves the use of a glycine Schiff base and an aldehyde under Brønsted base catalysis.[3][4]

Materials:

-

N-(Diphenylmethylene)glycine o-nitroanilide (glycine Schiff base)

-

(E)-4-methylhex-2-enal (aldehyde precursor to the Bmt side chain)

-

Chiral Brønsted base catalyst (e.g., a cinchona alkaloid derivative)

-

Dichloromethane (CH₂Cl₂) as solvent

-

Reagents for workup and purification (e.g., silica gel for chromatography)

Procedure:

-

To a solution of the N-(diphenylmethylene)glycine o-nitroanilide in CH₂Cl₂ at a specified temperature (e.g., -78 °C), add the chiral Brønsted base catalyst.

-

Add the (E)-4-methylhex-2-enal to the reaction mixture.

-

Stir the reaction for a specified time until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected β-hydroxy-α-amino acid.

-

Perform subsequent deprotection steps to obtain the final this compound.

Note: This is a generalized protocol and would require optimization for the specific synthesis of Bmt. The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

Biological Activity and Signaling Pathways

The biological activity of this compound as an isolated molecule has not been extensively studied. Its primary known function is as a structural component of cyclosporin A, where it is essential for the immunosuppressive activity of the parent molecule. The bulky, lipophilic side chain of Bmt is a key determinant of the binding of cyclosporin A to its intracellular receptor, cyclophilin.

While no specific signaling pathways are known to be directly modulated by free Bmt, other non-proteinogenic amino acids have been shown to exhibit a range of biological activities, including neurotoxicity and metabolic regulation.[5][6] For instance, β-N-methylamino-L-alanine (BMAA) is a neurotoxic non-proteinogenic amino acid that can interfere with glutamate signaling.[5] It is plausible that Bmt, if present in a free form, could interact with cellular pathways, but this remains a subject for future investigation.

Future Perspectives and Conclusion

This compound is a fascinating non-proteinogenic amino acid with a well-defined role in the context of cyclosporin A. The elucidation of its biosynthetic pathway opens up possibilities for the engineered production of cyclosporin analogs with potentially improved therapeutic profiles. While the chemical synthesis of Bmt remains a challenge, established methods for the synthesis of related β-hydroxy-α-amino acids provide a solid foundation for future synthetic efforts.

A significant knowledge gap exists regarding the intrinsic biological activity of isolated Bmt. Future research should focus on the development of efficient synthetic routes to obtain pure Bmt and subsequent screening for its potential pharmacological effects. Such studies could reveal novel biological activities and open new avenues for its application in drug discovery beyond its role as a building block for cyclosporin A.

References

- 1. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A: enzymatic analysis of the reaction sequence including identification of the methylation precursor in a polyketide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic (E)-2-Butenyl-4-methyl-threonine: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Butenyl-4-methyl-threonine (Bmt) is a fascinating and complex non-proteinogenic amino acid. Its primary claim to fame lies in its role as a crucial building block of cyclosporin A, a potent immunosuppressant drug widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] While the biological activity of cyclosporin A is well-documented, the intrinsic properties and natural occurrence of free Bmt are less understood. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and isolation of Bmt and its derivatives, offering valuable insights for researchers in natural product chemistry, fungal biotechnology, and drug discovery.

Natural Occurrence: A Fungal Origin

The principal and thus far only confirmed natural source of this compound is the filamentous fungus Tolypocladium inflatum, also known by its synonym Beauveria nivea.[2][3] This fungus is the producer of the cyclosporin family of cyclic peptides.[1][2]

In wild-type strains of T. inflatum, free Bmt is not typically found in significant quantities as it is efficiently incorporated into the cyclosporin A molecule by the multi-enzyme complex, cyclosporin synthetase.[3][4] However, a breakthrough in the study and production of free Bmt came from the development of a cyclosporin non-producing mutant strain of T. inflatum. By disabling the cyclosporin synthetase enzyme through mutagenesis, researchers were able to create a strain that accumulates and excretes free (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine into the culture medium.[5] This mutant strain has become the primary source for the isolation and further study of this unique amino acid.

While the exact yield of Bmt from this mutant strain is not widely reported in publicly available literature, the ability to accumulate the compound in a free form is a significant step for its production and further investigation.

Biosynthesis: A Polyketide Pathway

The biosynthesis of this compound is a multi-step process that follows a polyketide synthesis pathway, rather than the typical amino acid synthesis routes.[6][7] This complex process is catalyzed by a dedicated set of enzymes, with a key player being the Bmt polyketide synthase (PKS).[6][8]

The biosynthesis can be broadly divided into the following key stages:

-

Initiation and Elongation: The synthesis begins with the precursor molecules acetyl-CoA and malonyl-CoA.[7] The Bmt polyketide synthase catalyzes the condensation of these units to build the carbon backbone of the molecule.[7]

-

Identification of a Key Intermediate: A crucial intermediate in the pathway has been identified as 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid.[9] This intermediate represents the fully formed backbone of Bmt before the addition of the amino and hydroxyl groups.

-

Enzymatic Machinery: A cluster of genes in T. inflatum is responsible for Bmt biosynthesis. Studies have identified several key enzymes involved, including SimG (a polyketide synthase), SimI, and SimJ.[8]

-

Final Transformation: The final steps in the pathway involve the transformation of the polyketide intermediate into the final amino acid structure of Bmt. The backbone is released from the enzyme as a coenzyme A thioester, suggesting that the subsequent transformations to create the final Bmt molecule occur on this activated intermediate.[9]

The overall biosynthetic pathway of cyclosporin A, including the formation of Bmt, is a testament to the complex secondary metabolism of fungi.

dot

Caption: Biosynthetic pathway of this compound and its incorporation into Cyclosporin A.

Quantitative Data

As of the latest available information, specific quantitative data on the natural abundance of free this compound and its derivatives in various environments is scarce. The primary source remains the engineered mutant strain of Tolypocladium inflatum, and the yield is likely dependent on specific fermentation conditions. For drug development and research purposes, the focus has been on the production of the final product, cyclosporin A.

| Compound | Source Organism | Condition | Reported Yield |

| (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine | Tolypocladium inflatum (mutant strain) | Cyclosporin non-producing | Accumulates in culture filtrate (specific yield not consistently reported)[5] |

| Cyclosporin A | Tolypocladium inflatum (wild-type) | Standard fermentation | Varies depending on strain and conditions |

Experimental Protocols

Isolation of this compound from T. inflatum Mutant Culture

The following is a generalized protocol based on published methodologies for the isolation of Bmt from a cyclosporin non-producing mutant of Tolypocladium inflatum.[5]

1. Fungal Cultivation:

-

Inoculate the cyclosporin non-producing mutant of T. inflatum into a suitable liquid fermentation medium.

-

Incubate the culture with shaking for a period sufficient for Bmt accumulation.

2. Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

The culture filtrate, containing the excreted Bmt, is the starting material for extraction.

-

Acidify the filtrate and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

3. Chromatographic Separation:

-

Concentrate the organic extract.

-

Subject the concentrated extract to column chromatography. A variety of stationary phases can be used, such as silica gel or ion-exchange resins.

-

Elute the column with a gradient of solvents to separate Bmt from other metabolites. High-Performance Liquid Chromatography (HPLC) can be employed for final purification.[10]

4. Crystallization:

-

Collect the fractions containing pure Bmt.

-

Concentrate the purified fractions and induce crystallization, for example, from a methanol-water mixture.[5]

dot

Caption: Generalized workflow for the isolation of this compound.

In Vitro Assay for Bmt Polyketide Synthase Activity

This protocol is a generalized procedure based on the reported optimal conditions for the Bmt polyketide synthase.[9]

1. Enzyme Preparation:

-

Prepare a cell-free extract from T. inflatum containing the Bmt polyketide synthase.

-

Partially purify the enzyme fraction through methods like ammonium sulfate precipitation and size-exclusion chromatography.

2. Reaction Mixture:

-

Prepare a reaction buffer (e.g., Tris-HCl) at an optimal pH of around 7.0.

-

Add the following substrates to the reaction mixture at their optimal concentrations:

-

Acetyl-CoA (~200 µM)

-

Malonyl-CoA (~150 µM)

-

S-adenosylmethionine (~200 µM)

-

NADPH as a reducing agent.

-

3. Enzyme Reaction:

-

Initiate the reaction by adding the prepared enzyme extract to the reaction mixture.

-

Incubate the reaction at an optimal temperature of 35°C for a defined period.

4. Product Analysis:

-

Stop the reaction (e.g., by adding acid).

-

Extract the product, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, with an organic solvent.

-

Analyze the product by methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to confirm its identity and quantify the enzyme activity.

Biological Activity and Signaling Pathways

Currently, there is no scientific evidence to suggest that free this compound possesses any intrinsic biological activity or is directly involved in any signaling pathways. Its biological significance appears to be exclusively as a precursor and structural component of the cyclosporin family of peptides. The potent immunosuppressive activity of cyclosporin A is a result of the entire cyclic peptide structure, which allows it to bind to cyclophilin and subsequently inhibit calcineurin, a key enzyme in the T-cell activation pathway. Therefore, the "activity" of Bmt is realized post-synthesis into the final natural product.

Conclusion

This compound is a non-proteinogenic amino acid of significant interest due to its central role in the biosynthesis of the immunosuppressant cyclosporin A. Its natural occurrence is limited to the fungus Tolypocladium inflatum, and its production in a free form is achievable through the use of cyclosporin non-producing mutant strains. The biosynthesis of Bmt via a polyketide pathway highlights the diverse metabolic capabilities of fungi. While free Bmt itself does not appear to have biological activity, a thorough understanding of its natural occurrence and biosynthesis is critical for the potential bioengineering of cyclosporin production and the synthesis of novel, pharmaceutically valuable cyclosporin analogs. Future research may focus on optimizing the yield of Bmt from mutant strains and further elucidating the intricate enzymatic steps of its fascinating biosynthetic pathway.

References

- 1. Cyclosporin A--a review on fermentative production, downstream processing and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-free biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, the characteristic structural element of cyclosporins, from a blocked mutant of Tolypocladium inflatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A: enzymatic analysis of the reaction sequence including identification of the methylation precursor in a polyketide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A. Identification of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid as a key intermediate by enzymatic in vitro synthesis and by in vivo labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (E)-2-Butenyl-4-methyl-threonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) is a non-proteinogenic amino acid that constitutes a key structural component of cyclosporin A, a clinically significant immunosuppressant. The unique β-hydroxy-α-amino acid structure with its unsaturated side chain presents a considerable challenge in stereoselective synthesis. The precise control of stereochemistry at both the α- and β-carbons is crucial for its biological activity.

These application notes provide a detailed protocol for the stereoselective synthesis of (E)-2-Butenyl-4-methyl-threonine, adapted from a convergent and highly stereoselective route developed for its N-methylated analog, MeBmt. The strategy hinges on a syn-selective Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution (ATH-DKR) of a β-ketoanilide precursor to establish the C2 and C3 stereocenters, followed by the introduction of the (E)-2-butenyl side chain via a Horner-Wadsworth-Emmons olefination.

Overall Synthetic Strategy

The retrosynthetic analysis of this compound reveals a convergent approach. The target molecule can be disconnected at the Cα-N bond and the C4-C5 bond of the side chain. The core amino acid backbone is constructed via a Claisen condensation to form a β-ketoanilide, followed by a stereoselective reduction. The side chain is installed using an olefination reaction.

Protecting Group Strategies for the Synthesis of (E)-2-Butenyl-4-methyl-threonine

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-2-Butenyl-4-methyl-threonine (MeBmt) is a non-proteinogenic amino acid that is a key component of the immunosuppressive drug Cyclosporin A.[1][2] Its unique structure, featuring a β-hydroxy-α-amino acid backbone and an unsaturated side chain, presents significant challenges in its chemical synthesis. A crucial aspect of a successful synthesis is the judicious selection and implementation of protecting groups for the reactive amine and hydroxyl functionalities. This document outlines various protecting group strategies applicable to the synthesis of MeBmt, providing detailed protocols and comparative data to guide researchers in this complex endeavor.

Overview of Synthetic Challenges

The synthesis of MeBmt requires careful consideration of the following:

-

Stereocontrol: The molecule contains multiple chiral centers, necessitating highly stereoselective reactions.

-

Functional Group Compatibility: The presence of a free amino group, a hydroxyl group, a carboxylic acid, and a double bond requires orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule.

-

Side Chain Introduction: The (E)-2-butenyl side chain is often introduced via olefination or rearrangement reactions, which must be compatible with the chosen protecting groups.

Protecting Group Strategies

The selection of an appropriate protecting group strategy is paramount for a high-yielding and stereoselective synthesis of MeBmt. The primary functional groups requiring protection are the α-amino group and the β-hydroxyl group. The carboxylic acid may also be protected, typically as an ester, during certain synthetic stages.

Amino Group Protection

The choice of the amino-protecting group is critical as it influences the reactivity of the α-center and the overall solubility of the synthetic intermediates.

-

Carbamates:

-

tert-Butoxycarbonyl (Boc): Widely used due to its stability under a broad range of conditions and its facile removal with mild acids (e.g., trifluoroacetic acid, TFA).[3] The Boc group is a common choice in many synthetic routes.

-

Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions, it is typically removed by catalytic hydrogenation.[3][4] This provides an orthogonal deprotection strategy to acid-labile groups.

-

9-Fluorenylmethyloxycarbonyl (Fmoc): This base-labile protecting group is a cornerstone of solid-phase peptide synthesis and can be advantageous in solution-phase synthesis for its mild deprotection conditions (e.g., piperidine in DMF).[3][5]

-

-

Amides:

Hydroxyl Group Protection

The protection of the β-hydroxyl group is essential to prevent side reactions during the manipulation of other functional groups.

-

Silyl Ethers:

-

tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS): These are robust protecting groups that are stable to a wide range of reaction conditions but can be selectively removed with fluoride reagents (e.g., TBAF). Their steric bulk can also influence the stereochemical outcome of adjacent reactions.

-

-

Ethers:

-

Benzyl (Bn): A common protecting group for alcohols, introduced under basic conditions and removed by hydrogenolysis.[7] Its removal can be performed concurrently with a Cbz group.

-

tert-Butyl (tBu): Cleaved under strongly acidic conditions, offering orthogonality with base-labile and hydrogenolysis-labile groups.[5][7]

-

-

Pseudoprolines:

-

In the context of peptide synthesis, serine and threonine residues can be protected as pseudoprolines (oxazolidines).[8] This strategy involves the acid-catalyzed reaction with an aldehyde or ketone, forming a cyclic protecting group that masks both the backbone amide and the side-chain hydroxyl group.[8]

-

Orthogonal Protecting Group Strategies

For a multi-step synthesis of a complex molecule like MeBmt, an orthogonal protecting group strategy is highly desirable. This allows for the selective deprotection of one functional group while others remain protected.

Table 1: Orthogonal Protecting Group Combinations for MeBmt Synthesis

| Amino Group (N) | Hydroxyl Group (O) | Carboxyl Group (C) | Deprotection Conditions (N) | Deprotection Conditions (O) | Deprotection Conditions (C) |

| Boc | TBDMS | Methyl Ester | Acid (TFA) | Fluoride (TBAF) | Saponification (LiOH) |

| Cbz | Benzyl | Benzyl Ester | Hydrogenolysis (H₂, Pd/C) | Hydrogenolysis (H₂, Pd/C) | Hydrogenolysis (H₂, Pd/C) |

| Fmoc | tBu | Allyl Ester | Base (Piperidine) | Acid (TFA) | Pd(0) catalysis |

Experimental Protocols

The following protocols are generalized procedures for the introduction and removal of common protecting groups relevant to the synthesis of MeBmt.

Protocol 4.1: Boc Protection of the Amino Group

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate to yield the Boc-protected amino acid.

Protocol 4.2: TBDMS Protection of the Hydroxyl Group

-

Dissolve the N-protected amino acid (1.0 eq) in dry DMF.

-

Add imidazole (2.5 eq).

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Protocol 4.3: Deprotection of Boc and TBDMS Groups

-

Boc Removal: Dissolve the protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 1-2 hours, then concentrate under reduced pressure.

-

TBDMS Removal: Dissolve the protected compound in THF. Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). Stir at room temperature for 2-4 hours. Quench with saturated aqueous ammonium chloride and extract the product.

Data Presentation

The following table summarizes representative yields for key steps in a synthetic route to MeBmt, highlighting the performance of a specific protecting group strategy. The data is adapted from a synthesis utilizing an anilide for amino group protection and proceeding through a dynamic kinetic resolution.[1]

Table 2: Representative Yields and Stereoselectivities in MeBmt Synthesis

| Step | Protecting Group Strategy | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

| Synthesis of β-keto-anilide | N-anilide | 85 | - | - |

| Asymmetric Transfer Hydrogenation | N-anilide | 92 | >20:1 | 98 |

| Johnson-Claisen Rearrangement | N-anilide, O-unprotected | 75 | - | - |

| Final Deprotection | - | 88 | - | - |

Data is illustrative and based on a specific synthetic route.[1] Yields and stereoselectivities will vary depending on the exact substrates and reaction conditions.

Visualizing Synthetic Strategies

The choice of protecting groups dictates the overall synthetic workflow. Below are diagrams illustrating different strategic approaches.

Diagram 6.1: Orthogonal Protecting Group Strategy Workflow

Caption: A linear synthesis employing an orthogonal protecting group strategy.

Diagram 6.2: Convergent Synthesis Approach

Caption: A convergent approach separating backbone and side chain synthesis.

Conclusion

The synthesis of this compound is a challenging but achievable goal for synthetic chemists. The success of any synthetic route is heavily reliant on a well-designed protecting group strategy. By carefully considering the principles of orthogonality and the specific reaction conditions of each synthetic step, researchers can navigate the complexities of this molecule and access it in an efficient and stereoselective manner. The information and protocols provided herein serve as a foundational guide for the development of robust synthetic strategies for this important amino acid.

References

- 1. Synthesis of MeBmt and related derivatives via syn-selective ATH-DKR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of MeBmt and related derivatives via syn-selective ATH-DKR - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. Bot Detection [iris-biotech.de]

- 6. synthesis-of-mebmt-and-related-derivatives-via-syn-selective-ath-dkr - Ask this paper | Bohrium [bohrium.com]

- 7. peptide.com [peptide.com]

- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Total Synthesis of Cyclosporin A Incorporating (E)-2-Butenyl-4-methyl-threonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin A (CsA), a potent immunosuppressive agent, is a cyclic undecapeptide of fungal origin. Its complex structure, featuring seven N-methylated amino acids and the unique C9 amino acid (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt), has made it a challenging target for total synthesis. This document provides detailed application notes and protocols for the total synthesis of Cyclosporin A, with a specific focus on the incorporation of the MeBmt residue. The methodologies presented are based on modern synthetic strategies, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Cyclosporin A is a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection and to treat various autoimmune diseases.[1] Its mechanism of action involves the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin.[2][3] This inhibition prevents the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), thereby blocking the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).[4][5]

The first total synthesis of Cyclosporin A was accomplished by Wenger in 1984.[6] More recent approaches, such as the one developed by Danishefsky and coworkers, have utilized innovative methodologies like isonitrile coupling reactions to address the challenges posed by the sterically hindered N-methylated peptide bonds.[3][7] These synthetic routes not only provide access to Cyclosporin A but also open avenues for the synthesis of novel analogues with potentially improved therapeutic profiles.

This document outlines a modern approach to the total synthesis of Cyclosporin A, detailing the synthesis of the key MeBmt precursor, the assembly of the linear undecapeptide, and the final macrocyclization step.

Quantitative Data Summary

The following table summarizes the yields for the key steps in a representative total synthesis of Cyclosporin A, based on the Danishefsky approach. This convergent strategy involves the synthesis of three main fragments: the MeBmt unit, a tetrapeptide, and a hexapeptide, which are then coupled and cyclized.

| Step No. | Description | Starting Materials | Product | Yield (%) |

| 1 | Dipeptide Synthesis (Fragment 1) | Leucine-derived thioacid, Valine isonitrile | N-methylated dipeptide | 59% (2 steps) |

| 2 | Tetrapeptide Assembly | Dipeptide fragments | Tetrapeptide 3 | 90% (2 steps) |

| 3 | Hexapeptide Assembly | Dipeptide and tetrapeptide fragments | Hexapeptide 24 | 63% |

| 4 | Fragment Coupling (MeBmt) | Protected MeBmt residue 2 , Hexapeptide 24 | Heptapeptide 25 | 75% (2 steps) |

| 5 | Fragment Coupling (Final) | Tetrapeptide 3 , Heptapeptide 25 | Linear Undecapeptide 26 | 52% |

| 6 | Macrocyclization | Linear Undecapeptide 27 | Cyclosporin A (1) | 30-54% |

Experimental Protocols

Synthesis of the MeBmt Precursor

The synthesis of the unique (E)-2-Butenyl-4-methyl-threonine (MeBmt) is a critical part of the overall strategy. Various synthetic routes have been developed. A convergent synthesis can be achieved through a dynamic kinetic resolution (DKR) of a β-ketoester precursor to establish the desired stereochemistry.[5]

Protocol: Synthesis of MeBmt via ATH DKR (Illustrative)

-

Crossed-Claisen Condensation: An activated form of (4R)-4-methyl-6-octenoic acid is condensed with a protected sarcosine ester to yield a β-ketoester precursor.

-

Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR): The β-ketoester is subjected to ATH using a suitable ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru) and a hydrogen source (e.g., formic acid/triethylamine). This step stereoselectively reduces the ketone and establishes the syn-relationship between the hydroxyl and amino groups.

-

Protecting Group Manipulation and Hydrolysis: Subsequent protecting group removal and hydrolysis of the ester yields the final MeBmt amino acid.

Assembly of the Linear Undecapeptide

The linear undecapeptide precursor is assembled in a convergent manner by coupling the synthesized MeBmt unit with other peptide fragments. The Danishefsky synthesis provides an elegant example using isonitrile coupling reactions to form the challenging N-methylated amide bonds.[7]

Protocol: Fragment Coupling and Elongation

-

Dipeptide Formation: A leucine-derived thioacid is reacted with valine isonitrile at ambient temperature to form an N-thioformyl amide, which is subsequently reduced to the N-methylated dipeptide.

-

Fragment Coupling: The synthesized dipeptide fragments are coupled using standard peptide coupling reagents such as HATU or DEPBT to form larger tetrapeptide and hexapeptide segments. For instance, the coupling of a dipeptide acid with a dipeptide amine using DEPBT and Hünig's base can proceed in high yield with minimal epimerization.[8]

-

Incorporation of MeBmt: The protected MeBmt residue is coupled to the hexapeptide fragment using DCC and HOBt.

-

Final Fragment Condensation: The tetrapeptide and the MeBmt-containing heptapeptide are coupled to afford the full-length linear undecapeptide.

Macrocyclization to Cyclosporin A

The final and often most challenging step is the intramolecular cyclization of the linear undecapeptide.

Protocol: Isonitrile-Mediated Macrolactamization

-

Deprotection: The N- and C-terminal protecting groups of the linear undecapeptide are removed under acidic and basic conditions, respectively, to yield the zwitterionic precursor.

-

Cyclization: The deprotected undecapeptide is dissolved in a suitable solvent (e.g., a mixture of CH2Cl2 and THF) and treated with an excess of a sacrificial isonitrile (e.g., cyclohexyl isonitrile) and HOBt. The reaction can be promoted by microwave irradiation at elevated temperatures (e.g., 70°C).[7]

-

Purification: The crude Cyclosporin A is purified by column chromatography to yield the final product.

Visualizations

Total Synthesis Workflow of Cyclosporin A

Caption: Convergent total synthesis workflow for Cyclosporin A.

Signaling Pathway of Cyclosporin A Immunosuppression

Caption: Mechanism of Cyclosporin A-mediated immunosuppression.

References

- 1. pnas.org [pnas.org]

- 2. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of cyclosporin A biosynthesis. Evidence for synthesis via a single linear undecapeptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synthesis-of-mebmt-and-related-derivatives-via-syn-selective-ath-dkr - Ask this paper | Bohrium [bohrium.com]

Application Notes and Protocols for the Incorporation of (E)-2-Butenyl-4-methyl-threonine into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Butenyl-4-methyl-threonine (Bmt) is a non-proteinogenic amino acid most notably recognized as a key component of the immunosuppressive cyclic peptide, Cyclosporin A. Its unique structure, characterized by a β-hydroxy group, a γ-methyl group, and an unsaturated side chain, contributes significantly to the biological activity and conformational properties of peptides in which it is incorporated. The steric hindrance presented by its bulky side chain and multiple chiral centers, however, poses significant challenges during solid-phase peptide synthesis (SPPS).

These application notes provide a comprehensive guide for the successful incorporation of Bmt into peptide sequences. The following sections detail the synthesis of the requisite Fmoc-protected Bmt building block, recommended coupling protocols, and strategies to overcome common challenges associated with sterically hindered amino acids.

Synthesis of Fmoc-(E)-2-Butenyl-4-methyl-threonine

A detailed experimental protocol for this synthesis is provided in the protocols section. The key steps involve the protection of the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group, followed by the protection of the β-hydroxy group to prevent side reactions during peptide synthesis. A tert-butyldimethylsilyl (TBDMS) group is recommended for hydroxyl protection due to its stability under the basic conditions of Fmoc removal and its lability during the final acidic cleavage from the resin.

Challenges in Peptide Synthesis

The incorporation of Bmt into a growing peptide chain is challenging due to:

-

Steric Hindrance: The bulky side chain of Bmt can hinder the approach of the activated amino acid to the N-terminus of the peptide-resin, leading to incomplete coupling reactions.

-

Secondary Structure Formation: The presence of β-branched and N-methylated amino acids can induce the formation of stable secondary structures in the growing peptide chain, which can mask the reactive N-terminus.

-

Aggregation: Hydrophobic sequences containing bulky residues are prone to aggregation on the solid support, further reducing coupling efficiency.

Recommended Coupling Protocols for Bmt

To overcome the challenges mentioned above, specialized coupling conditions are required. Standard coupling reagents like DCC/HOBt or DIC/HOBt are often insufficient. The use of more potent uronium/aminium-based coupling reagents is strongly recommended.

Coupling Reagent Selection

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Bmt.

| Coupling Reagent | Class | Key Advantages for Bmt Incorporation |

| HATU | Uronium Salt | Highly reactive, promotes rapid amide bond formation, effective for N-methylated and other sterically hindered residues.[1][2] |

| HBTU | Uronium Salt | A common and effective coupling reagent, though may be slightly less efficient than HATU for the most difficult couplings. |

| PyBOP | Phosphonium Salt | Strong activating agent, useful for hindered couplings. |

| PyBrOP | Phosphonium Salt | Particularly effective for coupling to N-methylated amino acids.[2] |

Experimental Workflow for Bmt Coupling

The following diagram outlines the key steps for a successful coupling cycle of Fmoc-Bmt(OTBDMS)-OH during SPPS.

Quantitative Data and Comparison

While specific coupling yield data for this compound is not extensively published, we can infer its performance based on data for other sterically hindered amino acids. The following table summarizes typical coupling efficiencies for challenging amino acids, providing a benchmark for what to expect with Bmt.

| Amino Acid Being Coupled | Coupling to N-terminal... | Coupling Reagent | Coupling Time (min) | Typical Yield (%) |

| Valine | Valine | HBTU/HOBt/DIEA | 60 | 98.5 - 99.5 |

| Isoleucine | Isoleucine | HBTU/HOBt/DIEA | 60 | 98.0 - 99.0 |

| N-methyl-Alanine | Glycine | HATU/DIEA | 60 | > 99.0[2] |

| N-methyl-Alanine | N-methyl-Alanine | HATU/DIEA | 120 (double coupling) | ~98.0[2] |

| This compound (Expected) | Glycine | HATU/DIEA | 60-120 | > 98.0 |